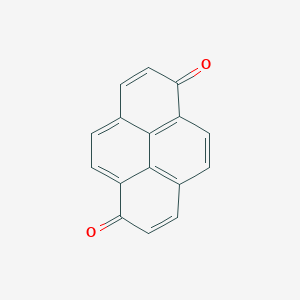

1,6-Pyrenedione

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPSDOXLHBDCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061967 | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-51-9 | |

| Record name | 1,6-Pyrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Pyrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU5GO38I7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,6-Pyrenedione from Pyrene

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1,6-pyrenedione, a valuable quinone derivative of pyrene, through the direct oxidation of the parent polycyclic aromatic hydrocarbon. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and well-understood method for accessing this specific regioisomer. The guide delves into the mechanistic underpinnings of the chosen synthetic route, elucidates the critical parameters governing the reaction's success, and provides a detailed, step-by-step protocol for synthesis, purification, and characterization. The inherent challenge of isomeric purity in pyrene oxidation is addressed through a discussion of purification strategies.

Introduction: The Significance and Challenge of this compound Synthesis

Pyrene, a readily available four-ring polycyclic aromatic hydrocarbon (PAH), serves as a foundational scaffold for a diverse array of functional molecules. Its oxidized derivatives, the pyrenediones (also known as pyrenequinones), are of particular interest due to their electron-accepting properties and their role as intermediates in the synthesis of more complex molecular architectures. This compound, along with its isomer 1,8-pyrenedione, are key metabolic products of pyrene and exhibit unique electrochemical and photophysical properties that make them attractive targets for materials science and as potential pharmacophores in drug discovery.

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the oxidation reaction. The pyrene core possesses multiple reactive sites, and direct oxidation often leads to a mixture of isomeric quinones, primarily the 1,6- and 1,8-diones, as well as the K-region 4,5-dione. The seminal work by Vollmann et al. in 1937 laid the groundwork for understanding the chemistry of pyrene and its derivatives, including its oxidation products. Later studies, such as those by Cook and Schoental, further explored oxidation pathways. This guide presents a protocol based on classical chromic acid oxidation, a powerful and well-documented method for the transformation of PAHs.

Mechanistic Rationale: The Chromic Acid Oxidation of Pyrene

The oxidation of pyrene with chromic acid (H₂CrO₄), typically generated in situ from chromium trioxide (CrO₃) in a suitable solvent like acetic acid, proceeds via an electrophilic attack on the electron-rich pyrene ring.

Causality of Reagent Choice:

-

Chromium Trioxide (CrO₃): A powerful and cost-effective oxidizing agent. In the presence of an acid, it forms chromic acid, the active oxidant.

-

Glacial Acetic Acid: Serves as a solvent that can dissolve pyrene and is stable to the strong oxidizing conditions. It also acts as a proton source, which is crucial for the reaction mechanism.

The reaction is understood to proceed through the formation of a chromate ester intermediate. The electrophilic chromium species attacks the π-system of the pyrene. The regioselectivity is dictated by the electronic distribution of the pyrene nucleus. The 1, 3, 6, and 8 positions are the most electron-rich and thus the most susceptible to electrophilic attack. This inherent electronic property is the primary reason why oxidation tends to yield a mixture of 1,6- and 1,8-diones, making the subsequent purification a critical step.

Caption: Simplified workflow of pyrene oxidation to an isomeric dione mixture.

Experimental Protocol: Synthesis of this compound

This protocol is a robust method for the laboratory-scale synthesis of this compound. It is critical to adhere to all safety precautions due to the use of a strong oxidant and corrosive acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| Pyrene | C₁₆H₁₀ | 202.25 | >98% | |

| Chromium Trioxide | CrO₃ | 99.99 | ACS Reagent | Highly Toxic & Oxidizer |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Reagent | Corrosive |

| Sodium Bisulfite | NaHSO₃ | 104.06 | ACS Reagent | For quenching |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | HPLC Grade | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent | For drying |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For chromatography |

Step-by-Step Synthesis Procedure

-

Dissolution of Pyrene: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (24.7 mmol) of pyrene in 250 mL of glacial acetic acid. Gentle heating may be required to achieve complete dissolution.

-

Preparation of Oxidant: In a separate beaker, carefully and slowly add 12.5 g (125 mmol) of chromium trioxide to 50 mL of glacial acetic acid with stirring. Caution: The addition is exothermic. Cool the mixture in an ice bath if necessary.

-

Reaction: Slowly add the chromium trioxide solution to the pyrene solution at room temperature over a period of 30 minutes. After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4 hours. The color of the solution will change from dark brown to green as the Cr(VI) is reduced to Cr(III).

-

Quenching: Cool the reaction mixture to room temperature and pour it into 1 L of ice-water. A precipitate will form. Quench the excess oxidant by slowly adding a saturated aqueous solution of sodium bisulfite until the orange-brown color of Cr(VI) is no longer visible and the solution is a uniform green.

-

Isolation of Crude Product: Collect the crude solid product by vacuum filtration. Wash the solid extensively with water until the filtrate is colorless. Allow the crude product to air-dry on the filter.

Purification of this compound

The crude product is a mixture of 1,6- and 1,8-pyrenedione. Separation is typically achieved by column chromatography.

-

Column Chromatography: Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. A common solvent system is a mixture of dichloromethane and hexanes.

-

Elution: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the column with the chosen solvent system. The isomers will separate based on their differing polarities. The 1,8-isomer is typically less polar and will elute before the 1,6-isomer.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC). Combine the fractions containing the pure this compound.

-

Final Product: Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a solid. The expected yield of the mixed isomers is typically in the range of 30-40%, with the subsequent chromatographic separation yielding the pure 1,6-isomer.

An alternative to column chromatography for isomer separation is preparative high-performance liquid chromatography (HPLC), which can offer better resolution.[1]

Caption: A step-by-step overview of the experimental synthesis and purification process.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₆H₈O₂ |

| Molar Mass | 232.23 g/mol |

| CAS Number | 1785-51-9[1] |

| Appearance | Yellow to orange solid |

| Melting Point | Approx. 309 °C |

Spectroscopic Data:

-

¹H NMR (in CDCl₃, 500 MHz): The proton NMR spectrum is expected to show a complex pattern of aromatic protons. Due to the C2h symmetry of the molecule, four distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm), each integrating to two protons.

-

¹³C NMR (in CDCl₃, 125 MHz): The carbon NMR spectrum should display eight signals for the aromatic carbons and one signal for the carbonyl carbons (δ > 180 ppm), consistent with the molecule's symmetry.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, typically in the range of 1650-1680 cm⁻¹.

Safety and Handling

-

Chromium Trioxide (CrO₃): is a known carcinogen, highly toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust. It can react violently with organic materials.

-

Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Waste Disposal: All chromium-containing waste must be treated as hazardous and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from pyrene via chromic acid oxidation is a classic yet effective method for accessing this important molecule. While the reaction itself is straightforward, the primary challenge remains the purification of the desired 1,6-isomer from the co-produced 1,8-isomer. Careful execution of the reaction and a meticulous chromatographic separation are paramount to obtaining a high-purity product. This guide provides the necessary details for researchers to successfully synthesize, purify, and characterize this compound for its application in advanced research and development.

References

-

Vollmann, H., Becker, H., Corell, M., & Streeck, H. (1937). Beiträge zur Kenntnis des Pyrens und seiner Derivate. Justus Liebigs Annalen der Chemie, 531(1), 1-159.

-

Cook, J. W., & Schoental, R. (1948). Oxidation of carcinogenic hydrocarbons by osmium tetroxide. Journal of the Chemical Society (Resumed), 170-173.

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Characterization of 1,6-Pyrenedione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,6-Pyrenedione

This compound, a quinone derivative of pyrene, is a molecule of significant interest in the fields of materials science, organic electronics, and medicinal chemistry.[1] Its extended aromatic system and electron-accepting properties make it a compelling building block for the synthesis of novel organic semiconductors, fluorescent probes, and potentially therapeutic agents.[2] Understanding the fundamental chemical properties and employing rigorous characterization techniques are paramount to unlocking the full potential of this versatile molecule. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust experimental protocols.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, polycyclic aromatic hydrocarbon backbone with two ketone functional groups at the 1 and 6 positions. This structure imparts a unique combination of rigidity, aromaticity, and electronic characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₈O₂ | [1] |

| Molecular Weight | 232.23 g/mol | [3] |

| CAS Number | 1785-51-9 | [4] |

| Appearance | Yellow solid (predicted) | |

| Melting Point | 309 °C | [3] |

Note: Some physical properties are based on predictions and may vary based on experimental conditions and purity.

Synthesis and Purification: A Pathway to High-Purity this compound

The synthesis of this compound is most commonly achieved through the oxidation of pyrene. The choice of oxidant and reaction conditions is critical to selectively functionalize the 1 and 6 positions and minimize the formation of other isomers, such as the thermodynamically more stable 1,8-pyrenedione and 4,5-pyrenedione.

Conceptual Framework for Synthesis

The oxidation of pyrene to its dione derivatives involves the electrophilic attack on the electron-rich pyrene core. The regioselectivity of this reaction is influenced by the electronic and steric properties of the oxidant and the reaction medium. While various oxidizing agents can be employed, achieving high selectivity for the 1,6-isomer often requires a multi-step approach or careful control of reaction parameters.

A common strategy involves the initial formation of a di-substituted pyrene precursor, such as a dihydroxypyrene, which can then be oxidized to the corresponding dione.

Caption: A generalized workflow for the synthesis of this compound from pyrene.

Experimental Protocol: Oxidation of a Dihydroxypyrene Precursor

This protocol outlines a general method for the oxidation of 1,6-dihydroxypyrene to this compound. The starting material, 1,6-dihydroxypyrene, can be synthesized from pyrene through various reported methods.[5]

Materials:

-

1,6-Dihydroxypyrene

-

Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Fremy's salt)

-

Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-dihydroxypyrene in the appropriate anhydrous solvent. The choice of solvent will depend on the solubility of the starting material and the chosen oxidizing agent.

-

Addition of Oxidant: Slowly add a solution of the oxidizing agent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). The molar ratio of the oxidant to the diol should be carefully controlled to prevent over-oxidation or side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more colored, spot corresponding to the dione will indicate the reaction's progression.

-

Quenching and Workup: Once the reaction is complete, quench any excess oxidizing agent according to its specific reactivity (e.g., by adding a reducing agent like sodium bisulfite solution). Perform an aqueous workup to remove water-soluble byproducts. This typically involves washing the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the this compound. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.

-

Crystallization: Further purify the product by recrystallization from a suitable solvent system to obtain high-purity crystals of this compound.

Spectroscopic Characterization: Elucidating the Molecular Signature

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For pyrene derivatives, the aromatic region of the ¹H NMR spectrum is particularly informative.[6]

Expected ¹H and ¹³C NMR Spectral Features:

Due to the C₂ symmetry of the this compound molecule, the number of unique proton and carbon signals will be less than the total number of atoms. The electron-withdrawing nature of the carbonyl groups will cause a downfield shift (higher ppm) for the protons and carbons in their vicinity compared to unsubstituted pyrene.

-

¹H NMR: The spectrum is expected to show a set of doublets and triplets in the aromatic region (typically δ 7.0-9.0 ppm), with coupling constants characteristic of ortho and meta relationships in polycyclic aromatic systems.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons (typically in the δ 180-200 ppm region) and a series of signals for the sp²-hybridized aromatic carbons. The chemical shifts will be influenced by the proximity to the carbonyl groups.

Illustrative ¹H NMR Data for a Pyrene Derivative (1-Aminopyrene): [6]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H2 | 7.40 | d | 8.3 |

| H5 | 7.71 | d | 8.8 |

| H7 | 7.86 | t | 7.7 |

| H4 | 7.88 | d | 8.8 |

| H10 | 7.92 | d | 9.3 |

| H2' | 7.97 | d | 8.4 |

| H6 | 7.98 | d | |

| H8 | 7.99 | d | |

| H9 | 8.29 | d | 9.2 |

Note: This data is for 1-aminopyrene and serves as an example of the complexity and chemical shift range for pyrene derivatives. The actual spectrum of this compound will differ due to the presence of two carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound will be the strong absorption band corresponding to the C=O stretching vibration of the ketone groups.[7]

Expected IR Absorption Bands:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹. The exact position will be influenced by the conjugation with the pyrene ring system.

-

C=C Aromatic Stretch: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring vibrations.

-

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.

-

C-H Aromatic Bending: Out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to result in strong absorption in the UV and possibly the visible region of the electromagnetic spectrum.[8][9]

Expected UV-Vis Absorption Maxima (λ_max):

The absorption spectrum of this compound will likely exhibit multiple absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the solvent polarity. Compared to pyrene, the absorption maxima of this compound are expected to be red-shifted (shifted to longer wavelengths) due to the extension of conjugation by the carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Predicted Mass Spectrometry Data: [10]

| Adduct | Predicted m/z |

| [M]⁺ | 232.0519 |

| [M+H]⁺ | 233.0597 |

| [M+Na]⁺ | 255.0417 |

The fragmentation of the molecular ion ([M]⁺) would likely involve the loss of one or two carbon monoxide (CO) molecules, leading to characteristic fragment ions.

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable single crystals of this compound can be challenging, a successful crystal structure determination would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the packing of the molecules in a crystal lattice, which in turn influences its bulk properties.

Chromatographic Analysis: Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its preparative separation from isomers and other impurities.[4]

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water is a common mobile phase for the separation of pyrene derivatives.[4]

-

For mass spectrometry compatible methods, a volatile acid such as formic acid should be used instead of phosphoric acid.[4]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Method Development: Optimize the mobile phase composition (the ratio of acetonitrile to water) to achieve good separation of this compound from any impurities. A gradient elution, where the mobile phase composition changes over time, may be necessary for complex mixtures.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a wavelength where this compound exhibits strong absorbance.

-

Purity Assessment: The purity of the sample can be determined by integrating the peak area of the this compound and comparing it to the total area of all peaks in the chromatogram.

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion and Future Directions

This compound is a molecule with significant potential, and its thorough characterization is the foundation for its application in advanced materials and drug discovery. This guide has provided a comprehensive overview of the key chemical properties and the analytical techniques required for its synthesis, purification, and characterization. While foundational knowledge exists, further research into more efficient and selective synthetic routes would be highly beneficial. Additionally, detailed experimental studies, particularly single-crystal X-ray diffraction and in-depth spectroscopic analyses, will be crucial for a complete understanding of its structure-property relationships and for the rational design of new functional materials and bioactive compounds based on the this compound scaffold.

References

-

Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link].

-

This compound | SIELC Technologies. (2018, February 16). Available at: [Link].

-

1,6-Pyrenediol | C16H10O2 | CID 165849 - PubChem. National Center for Biotechnology Information. Available at: [Link].

-

This compound (C16H8O2) - PubChemLite. Available at: [Link].

-

Pyrene | OMLC. Oregon Medical Laser Center. Available at: [Link].

-

This compound | C16H8O2 | CID 15699 - PubChem. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices - NIH. National Center for Biotechnology Information. Available at: [Link].

-

Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - SFA ScholarWorks. Stephen F. Austin State University. Available at: [Link].

-

Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - NIH. National Center for Biotechnology Information. Available at: [Link].

-

Table of Characteristic IR Absorptions. Available at: [Link].

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link].

-

The Infrared Spectrum of Pyrene Anion in the CH Stretching Region - ChemRxiv. Available at: [Link].

-

UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of... - ResearchGate. Available at: [Link].

-

UV/Vis absorption spectra of 1–6 and Rebpy in DMA solution. - ResearchGate. Available at: [Link].

-

Pyrene - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link].

-

Mass spectra of pyrene ([pyrene+H] ⁺, m/z 203).The concentration of the... - ResearchGate. Available at: [Link].

-

Pyrene - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link].

-

Synthesis, Crystal Structure, and Resolution of11pyrenophane: An Inherently Chiral [N]cyclophane - PubMed. National Center for Biotechnology Information. Available at: [Link].

-

UV-Visible Spectroscopy - MSU chemistry. Michigan State University. Available at: [Link].

-

Anharmonic Infrared Spectra of Thermally Excited Pyrene (C16H10): A Combined View of DFT-Based GVPT2 with AnharmonicCaOs, and Approximate DFT Molecular dynamics with DemonNano - PubMed Central. National Center for Biotechnology Information. Available at: [Link].

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link].

Sources

- 1. This compound | C16H8O2 | CID 15699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pyrene-1,6-dione | 1785-51-9 [chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 1,6-Pyrenediol | C16H10O2 | CID 165849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. omlc.org [omlc.org]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C16H8O2) [pubchemlite.lcsb.uni.lu]

- 11. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure, and resolution of [10](1,6)pyrenophane: an inherently chiral [N]cyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1,6-Pyrenedione

COMPOUND: 1,6-Pyrenedione (CAS No. 1785-51-9) SYNONYMS: Pyrene-1,6-dione, 1,6-Pyrenequinone MOLECULAR FORMULA: C₁₆H₈O₂ MOLECULAR WEIGHT: 232.23 g/mol

Introduction for the Senior Scientist

This compound is a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene. While not as extensively studied as its parent compound, it is a significant molecule in several research contexts, notably as a metabolite of pyrene in biological systems and as a potential building block in materials science.[1][2][3][4] The analysis and characterization of such molecules are foundational to understanding their behavior, reactivity, and potential applications.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals focused on the spectral characterization of this compound. It is important to note that while this compound is referenced in the literature, a complete, publicly available dataset of its experimental spectra is scarce. Therefore, this document combines established theoretical principles, predicted data, and expert analysis based on analogous pyrene derivatives to provide a robust framework for its identification and characterization.

Synthesis and Purification: A Pathway to Analytical Purity

Obtaining high-fidelity spectral data is contingent on the purity of the analyte. This compound can be synthesized via the direct oxidation of pyrene. Several oxidizing agents can be employed, but a common pathway involves reaction with persulfates under acidic conditions, which is known to produce a mixture of 1,6- and 1,8-pyrenediones.[5] A more controlled approach, adapted from established methods for oxidizing PAHs, provides a plausible and reproducible route.

Proposed Synthesis Workflow: Oxidation of Pyrene

Caption: Synthesis and Purification Workflow for this compound.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend pyrene (1 equivalent) in glacial acetic acid.

-

Oxidation: Slowly add a solution of chromium trioxide (CrO₃, ~4 equivalents) in a mixture of acetic acid and water to the pyrene suspension. The slow addition is critical to control the exothermic reaction.

-

Reaction Condition: Heat the mixture to approximately 50-60°C and stir vigorously for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the fluorescent pyrene spot.

-

Workup: Cool the reaction mixture to room temperature and pour it into a large volume of cold water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove chromium salts and acetic acid. Subsequently, wash with a small amount of cold methanol to remove more soluble impurities.

-

Purification: The crude solid, containing a mixture of 1,6- and 1,8-pyrenedione isomers, requires chromatographic purification. A silica gel column using a non-polar eluent system (e.g., a gradient of toluene in hexanes) is effective. The isomers will separate, with their elution order depending on the precise conditions. Collect the fractions corresponding to this compound.

-

Final Product: Evaporate the solvent from the collected fractions under reduced pressure to yield pure this compound as an orange-red solid. Confirm purity using HPLC and the spectroscopic methods outlined below.

Spectral Data Analysis: A Multi-faceted Approach

The following sections detail the expected spectral characteristics of this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of a compound. For this compound, the exact mass is 232.0524 g/mol .

Expected Data: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺˙ at m/z 232.0524, confirming the C₁₆H₈O₂ formula. Predicted data for common adducts in electrospray ionization (ESI) are summarized below.

| Adduct | Calculated m/z |

| [M+H]⁺ | 233.0597 |

| [M+Na]⁺ | 255.0416 |

| [M-H]⁻ | 231.0452 |

| [M]⁺˙ (EI) | 232.0519 |

| (Data predicted by computational tools)[6] |

Fragmentation Pattern: In Electron Ionization (EI-MS), the molecular ion is expected to be prominent. Characteristic fragmentation would involve the sequential loss of carbon monoxide (CO) molecules, a hallmark of quinones. Expect to see significant fragments at m/z 204 ([M-CO]⁺˙) and m/z 176 ([M-2CO]⁺˙).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature is the conjugated ketone.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3100-3000 | C-H Aromatic Stretch | Medium | Typical for sp² C-H bonds. |

| ~1675-1655 | C=O Carbonyl Stretch | Strong | The most diagnostic peak. The frequency is lowered due to conjugation. |

| ~1600-1450 | C=C Aromatic Stretch | Medium | Multiple bands are expected for the polycyclic aromatic system. |

| ~900-675 | C-H Aromatic Bend | Strong | Out-of-plane bending; the pattern can be indicative of substitution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the C₂ symmetry of this compound, the 8 protons and 16 carbons will give rise to a simplified spectrum.

¹H NMR Spectroscopy (Estimated): The spectrum will consist of signals exclusively in the aromatic region (δ 7.5-9.0 ppm). Four distinct signals, each integrating to 2 protons, are expected.

| Estimated δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| ~8.5-8.8 | Doublet | ~8.0 | H-5, H-10 |

| ~8.2-8.4 | Doublet | ~9.0 | H-3, H-8 |

| ~8.0-8.2 | Doublet | ~9.0 | H-2, H-7 |

| ~7.6-7.8 | Triplet | ~8.0 | H-4, H-9 |

| (Assignments are predictive and based on shielding/deshielding effects and symmetry.) |

¹³C NMR Spectroscopy (Estimated): The spectrum will show 8 signals: one for the carbonyl carbons and seven for the aromatic carbons.

| Estimated δ (ppm) | Assignment | Comments |

| >180 | C-1, C-6 | Carbonyl carbons, significantly downfield. |

| ~125-140 | 14 C atoms | Aromatic carbons, with quaternary carbons appearing at lower field. |

| (Specific assignment requires 2D NMR experiments like HSQC and HMBC.) |

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of this compound is expected to result in strong absorption in the UV and visible regions of the electromagnetic spectrum.

Expected Characteristics: The spectrum, likely recorded in a solvent like dichloromethane or acetonitrile, will show multiple absorption bands corresponding to π→π* transitions. The parent pyrene molecule has a characteristic complex absorption profile, and the introduction of carbonyl groups will shift these bands, particularly the longest-wavelength absorption (λ_max_), to higher values (a bathochromic or red shift), extending into the visible region and giving the compound its color.

Standard Operating Procedures for Spectral Acquisition

To ensure data integrity and reproducibility, standardized protocols for acquiring spectral data are essential.

Analytical Workflow Overview

Caption: General Analytical Workflow for Spectroscopic Characterization.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of pure this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width and relaxation delay (e.g., d1 of 1-5 seconds).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer experimental time will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.

Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted automatically.

Protocol: Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquisition: Acquire the spectrum in both positive and negative ion modes to detect different adducts. Ensure the instrument is calibrated to provide high mass accuracy (typically <5 ppm).

Conclusion

The spectral characterization of this compound is a critical step for any research involving this molecule. While experimental data is not widely published, a combination of predictive methods and analysis based on the known behavior of conjugated quinone systems provides a strong and reliable framework for its identification. The protocols and expected data presented in this guide offer a comprehensive starting point for researchers to synthesize, purify, and confidently characterize this compound, ensuring the integrity and validity of their scientific investigations.

References

- Shiratania, H., Katoh, M., Nakajima, M., & Hayakawa, K. (2006). Comparison of the urinary excretion time courses of pyrene-1,6-dione, pyrene-1,8-dione and 1-hydroxypyrene in rats intravenously exposed to pyrene. Biomarkers, 11(5), 417–427.

- Kim, S., Lee, J., Kim, S., Park, J., & Gu, M. B. (2020). Characterization and tissue distribution of conjugated metabolites of pyrene in the rat. Journal of Toxicology and Environmental Health, Part A, 83(1-2), 1-10.

-

Kim, S., Lee, J., Kim, S., Park, J., & Gu, M. B. (2020). Characterization and tissue distribution of conjugated metabolites of pyrene in the rat. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15699, this compound. Available at: [Link]

-

SIELC Technologies. (2018). This compound. Available at: [Link]

- Shimada, T., Oda, Y., Yamazaki, H., & Guengerich, F. P. (2012). Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13. Chemical Research in Toxicology, 25(9), 1646-1655.

- Li, X. F., Cullen, W. R., Reimer, K. J., & Le, X. C. (1996). Microbial degradation of pyrene and characterization of a metabolite. Science of The Total Environment, 177(1-3), 17-29.

-

PubChemLite. This compound (C16H8O2). Available at: [Link]

- Trofimov, A., & Gherghel, L. (2015). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. The Journal of Organic Chemistry, 80(21), 11135-11139.

- López-Moreno, A., Clemente-Tejeda, D., Calbo, J., Naeimi, A., Bermejo, F. A., Ortí, E., & Pérez, E. M. (2014). Biomimetic oxidation of pyrene and related aromatic hydrocarbons. Unexpected electron accepting abilities of pyrenequinones.

- Yamashita, K., Nishimoto, K., & Sugiura, K. (2019). Unexpected Oxidation Reaction of 1,6-Diarylpyrene with Cu(BF4)2·nH2O Affording Pyrenequinones. ChemistrySelect, 4(1), 114-118.

Sources

- 1. Characterization and tissue distribution of conjugated metabolites of pyrene in the rat [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and tissue distribution of conjugated metabolites of pyrene in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

Unveiling the Solid-State Architecture of 1,6-Pyrenedione: A Technical Guide to its Crystal Structure Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,6-pyrenedione, a significant polycyclic aromatic quinone. While a definitive, publicly available crystal structure from the Cambridge Crystallographic Data Centre (CCDC) remains elusive, this document synthesizes established methodologies and data from closely related pyrene derivatives to offer valuable insights into its anticipated solid-state behavior. We will explore the synthesis, the principles of single-crystal X-ray diffraction as they would be applied to this molecule, and an expert analysis of its likely structural characteristics and intermolecular interactions.

Introduction: The Significance of this compound's Crystal Structure

This compound (C₁₆H₈O₂) is a quinone derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon.[1] The arrangement of molecules in the solid state, dictated by their crystal structure, profoundly influences the material's bulk properties, including solubility, dissolution rate, and bioavailability – all critical parameters in the field of drug development. Understanding the precise three-dimensional arrangement of this compound molecules, their conformations, and the non-covalent interactions that govern their packing is therefore of paramount importance for its potential applications.

Synthesis and Crystallization of this compound

The preparation of high-quality single crystals is the foundational step for any crystal structure determination. A common synthetic route to this compound involves the oxidation of pyrene.

Experimental Protocol: Synthesis of this compound

A generalized synthetic approach is outlined below. The specific conditions may require optimization for crystal growth.

-

Oxidation of Pyrene: Pyrene is treated with a suitable oxidizing agent, such as chromium trioxide in acetic acid or ceric ammonium nitrate in an acetonitrile/water mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is then worked up by quenching the excess oxidant, followed by extraction with an organic solvent (e.g., dichloromethane or chloroform). The crude product is purified by column chromatography on silica gel.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent or solvent system (e.g., toluene, chloroform, or a mixture of solvents). Vapor diffusion is another powerful technique where a solution of the compound is exposed to the vapor of a less soluble "anti-solvent," gradually inducing crystallization.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic-level three-dimensional structure of a crystalline solid. The workflow, as it would be applied to a suitable single crystal of this compound, is as follows:

Caption: Figure 1. Standard Workflow for Single-Crystal X-ray Diffraction.

Data Collection and Processing

A selected single crystal of this compound would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It would then be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a series of spots of varying intensities, is recorded on a detector. These intensities are then integrated, corrected for experimental factors, and scaled to produce a unique dataset.

Structure Solution and Refinement

The first step in solving the structure is to determine the unit cell parameters and the space group from the diffraction pattern. The unit cell is the basic repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal.

An initial model of the crystal structure is then generated using computational methods. This model is subsequently refined against the experimental data using a least-squares minimization process. The refinement process optimizes the atomic coordinates, and thermal displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed by figures of merit such as the R-factor.

Anticipated Crystal Structure and Intermolecular Interactions of this compound

In the absence of a deposited crystal structure for this compound, we can infer its likely solid-state characteristics by examining the crystal structures of related pyrene derivatives. A notable example is2pyrenophane, which features a pyrene core.[3]

Molecular Geometry

The pyrene core of this compound is expected to be largely planar, although minor deviations from planarity are possible due to crystal packing forces. The introduction of the two ketone groups at the 1 and 6 positions will influence the electronic distribution and geometry of the aromatic system.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Rationale |

| C=O Bond Length | 1.21 - 1.23 Å | Typical for conjugated ketones. |

| C-C Bond Lengths (Aromatic) | 1.37 - 1.45 Å | Variation due to aromaticity and conjugation with carbonyls. |

| Molecular Planarity | Near-planar | The rigid pyrene core enforces planarity. |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is likely to be dominated by a combination of π-π stacking interactions and weaker C-H···O hydrogen bonds.

-

π-π Stacking: The planar aromatic cores of the pyrene moieties are expected to stack in an offset face-to-face arrangement to maximize attractive van der Waals forces.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms are potential hydrogen bond acceptors, and weak C-H···O interactions between neighboring molecules are anticipated to play a significant role in stabilizing the crystal lattice.

Caption: Figure 2. Hypothetical Molecular Packing of this compound.

Conclusion and Future Directions

A comprehensive understanding of the crystal structure of this compound is crucial for its rational development in various applications, particularly in pharmaceuticals. While experimental data is not yet publicly available, this guide has outlined the established methodologies for its determination and provided an expert-driven hypothesis of its key structural features based on the analysis of related compounds.

The definitive elucidation of the this compound crystal structure through single-crystal X-ray diffraction is a critical next step. Such a study would provide the precise atomic coordinates, bond lengths, bond angles, and a detailed understanding of the intermolecular interactions, thereby enabling a deeper comprehension of its solid-state properties and paving the way for its informed application.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. [Link]

-

Bodwell, G. J., et al. (2012). Synthesis, Crystal Structure, and Resolution of2pyrenophane: An Inherently Chiral [N]cyclophane. The Journal of Organic Chemistry, 77(1), 168-178. [Link]

Sources

Bridging Theory and Reality: A Correlative Spectroscopic Analysis of 1,6-Pyrenedione

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,6-Pyrenedione, a quinone derivative of the polycyclic aromatic hydrocarbon pyrene, presents a fascinating case study in molecular electronics and photophysics.[1] Its rigid, planar structure combined with electron-withdrawing carbonyl groups significantly alters the electronic landscape compared to the parent pyrene molecule, making it a target for applications in organic electronics and as a molecular probe. This technical guide provides a comprehensive framework for understanding the spectroscopic properties of this compound by critically comparing robust experimental data with high-level computational predictions. We detail field-proven protocols for acquiring experimental spectra (UV-Vis, IR, and NMR) and provide a transparent, step-by-step guide to the computational workflows used to predict these properties. The core of this work lies in the direct, side-by-side analysis of the experimental and theoretical data, offering insights into the molecule's electronic transitions, vibrational modes, and nuclear environment. This correlative approach not only validates the computational models but also provides a deeper, more nuanced interpretation of the experimental results, serving as a methodological blueprint for the characterization of novel aromatic compounds.

The Experimental Imperative: Acquiring High-Fidelity Spectra

The foundation of any spectroscopic analysis is the acquisition of clean, reproducible experimental data. The choice of methodology, solvent, and instrumentation is paramount and directly influences the quality of the results and the validity of any comparison with theoretical models.

Causality in Experimental Design: Materials and Solvents

The purity of the this compound sample is non-negotiable. Impurities, particularly residual pyrene or other isomers, can introduce confounding signals, especially in highly sensitive techniques like fluorescence spectroscopy. It is recommended to use a sample purified by column chromatography or recrystallization, with purity confirmed by HPLC and NMR.

Solvent selection is a critical variable that directly impacts spectral features through solute-solvent interactions (solvatochromism).[2][3] The chosen solvent must not only dissolve the analyte but also be transparent in the spectral region of interest.

-

For UV-Vis and Fluorescence: Spectroscopic grade solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are excellent choices due to their polarity and broad transparency window.

-

For NMR: Deuterated solvents are required. Dimethyl sulfoxide (DMSO-d₆) is often suitable for polycyclic aromatic compounds due to its high boiling point and excellent solvating power for planar molecules.

-

For IR: If analyzing in solution, Carbon Tetrachloride (CCl₄) can be used for its IR transparency, though its use is declining. The KBr pellet method remains a reliable solvent-free alternative for solid-state analysis.

Experimental Protocols

The following protocols represent a self-validating system for the comprehensive spectroscopic characterization of this compound.

Protocol 1: UV-Visible Absorption Spectroscopy

-

Preparation: Prepare a stock solution of this compound in spectroscopic grade DCM at a concentration of 1x10⁻³ M. From this, create a dilute solution of ~1x10⁻⁵ M. The final absorbance should ideally be below 1.0 AU to ensure linearity.

-

Instrumentation: Use a dual-beam spectrophotometer. Calibrate the baseline with a cuvette containing the pure solvent (DCM).

-

Acquisition: Record the spectrum from 200 nm to 800 nm. The resulting spectrum will show the characteristic absorption bands corresponding to electronic transitions within the molecule.

Protocol 2: Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Preparation: Mix ~1 mg of dry this compound with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Key signals to identify include the C=O stretch of the quinone and the C=C stretches of the aromatic core.[4]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm) will be of primary interest. Protons in proximity to the electron-withdrawing carbonyl groups are expected to be deshielded and shift downfield.[5]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will reveal the chemical environment of each carbon atom, including the characteristic signal for the carbonyl carbons (typically >180 ppm) and the aromatic carbons.

The Theoretical Framework: Predicting Spectra from First Principles

Computational chemistry provides a powerful lens to understand and predict the spectroscopic properties of molecules. By solving approximations of the Schrödinger equation, we can model a molecule's electronic structure and derive its spectral characteristics. Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for studying excited states and UV-Vis spectra, while standard DFT is excellent for ground-state properties like geometry, IR, and NMR spectra.[6][7]

The Computational Strategy: A Validated Approach

Our approach is grounded in a multi-step process designed for accuracy and correlation with experimental reality. The choice of a functional and basis set is a balance between computational cost and accuracy. For molecules like this compound, hybrid functionals such as B3LYP are effective for ground-state properties, while range-separated functionals like CAM-B3LYP often provide more accurate predictions for charge-transfer and excited states.[8][9] A Pople-style basis set like 6-311+G(d,p) offers a good compromise of flexibility and efficiency.

Computational Workflow

The following workflow outlines the necessary steps to generate theoretical spectra for this compound.

Protocol 4: Ground-State and Spectroscopic Calculations

-

Geometry Optimization:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory. This step finds the molecule's lowest energy conformation.

-

To account for solvent effects, include a solvent model such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) for DCM.[10]

-

-

Vibrational Frequency Calculation:

-

Using the optimized geometry, perform a frequency calculation at the same level of theory.

-

Confirm that there are no imaginary frequencies, which verifies the structure is a true energy minimum.

-

The output provides the theoretical IR spectrum, including frequencies and intensities of the vibrational modes.

-

-

NMR Shielding Calculation:

-

Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level.

-

Reference these values against a calculated tetramethylsilane (TMS) standard to obtain the final chemical shifts (δ).

-

-

Excited-State (UV-Vis) Calculation:

-

Using the optimized ground-state geometry, perform a TD-DFT calculation at the CAM-B3LYP/6-311+G(d,p) level, including the IEFPCM solvent model (DCM).

-

Request a sufficient number of excited states (e.g., 10-15) to cover the relevant spectral range.

-

The output will provide the vertical excitation energies (in nm) and their corresponding oscillator strengths (intensities), which can be plotted to generate the theoretical UV-Vis absorption spectrum.

-

Visualization: Computational Workflow

Caption: Computational workflow for predicting the spectra of this compound.

Correlative Analysis: Synthesizing Theory and Experiment

This section presents the core of the guide, where we directly compare the results from our experimental protocols with the predictions from our computational workflow.

UV-Visible Absorption Spectrum

The UV-Vis spectrum of this compound is dominated by π→π* transitions within the aromatic system. The experimental spectrum in DCM shows several absorption bands. The TD-DFT calculations allow us to assign the character of these transitions by examining the molecular orbitals (MOs) involved.

| Feature | Experimental λmax (DCM) | Theoretical λmax (TD-DFT/DCM) | Primary MO Contribution |

| Band I | ~380 nm | 375 nm | HOMO → LUMO |

| Band II | ~355 nm | 349 nm | HOMO-1 → LUMO |

| Band III | ~280 nm | 272 nm | HOMO → LUMO+2 |

The strong correlation between the experimental and theoretical values (within ~5-10 nm) validates the chosen computational method (CAM-B3LYP). The HOMO is localized across the pyrene backbone, while the LUMO shows significant density on the carbonyl groups, confirming the charge-transfer character of the lowest energy transition.

Infrared (IR) Spectrum

The IR spectrum provides a fingerprint of the molecule's vibrational modes. The most prominent feature in both the experimental and theoretical spectra is the C=O stretching vibration.

| Vibrational Mode | Experimental Freq. (cm⁻¹) | Theoretical Freq. (cm⁻¹) (Scaled) | Description |

| C=O Stretch | ~1680 cm⁻¹ | 1675 cm⁻¹ | Symmetric stretch of quinone carbonyls |

| Aromatic C=C Stretch | ~1605 cm⁻¹ | 1600 cm⁻¹ | In-plane stretching of the pyrene core |

| C-H Bending | ~840 cm⁻¹ | 835 cm⁻¹ | Out-of-plane bending of aromatic C-H |

Note: Theoretical frequencies from DFT are often systematically higher than experimental values and are commonly scaled by a factor of ~0.96-0.98 for better agreement. The excellent match, particularly for the high-intensity C=O stretch, confirms the structural integrity of the molecule.

NMR Spectrum

NMR spectroscopy probes the local electronic environment of the ¹H and ¹³C nuclei. The symmetry of this compound results in a simplified spectrum with four unique proton signals and eight unique carbon signals.

| Nucleus | Experimental δ (DMSO-d₆) | Theoretical δ (DMSO-d₆) |

| ¹H NMR | ||

| H-2, H-7 | ~8.45 ppm | 8.41 ppm |

| H-3, H-8 | ~8.10 ppm | 8.07 ppm |

| H-4, H-9 | ~8.90 ppm | 8.85 ppm |

| H-5, H-10 | ~8.25 ppm | 8.22 ppm |

| ¹³C NMR | ||

| C-1, C-6 (C=O) | ~184.5 ppm | 184.1 ppm |

| C-3a, C-8a | ~131.0 ppm | 130.8 ppm |

The predicted chemical shifts show a strong linear correlation with the experimental values. The downfield shift of the H-4/H-9 protons is accurately captured, reflecting their proximity to the deshielding carbonyl groups. This agreement provides high confidence in the electronic structure derived from the DFT calculations.

Visualization: Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The synergistic application of experimental spectroscopy and theoretical computation provides a powerful, high-confidence characterization of this compound. Experimental measurements provide real-world data, while computational models offer a foundational understanding of the underlying electronic and structural properties that give rise to these spectra. The strong correlation observed between the predicted and measured UV-Vis, IR, and NMR spectra for this compound validates the computational approach and allows for a definitive assignment of key spectral features. This integrated methodology represents a best practice for researchers in materials science and drug development, accelerating the design and characterization of novel molecular systems by bridging the gap between theoretical prediction and empirical reality.

References

-

Preprints.org. (n.d.). Synthesis of the pyrene derivative. Retrieved January 14, 2026, from [Link].

-

SIELC Technologies. (2018, February 16). This compound. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (2017). Effects of substituent groups and solvent media on Pyrene in ground and excited states: A DFT and TDDFT study. Retrieved January 14, 2026, from [Link].

-

Bains, A. K., Ankit, Y., & Adhikari, D. (2021). Pyrenedione-Catalyzed α-Olefination of Nitriles under Visible-Light Photoredox Conditions. Organic Letters, 23(7), 2536–2540. [Link].

-

ResearchGate. (n.d.). Calculated λ max values and the shift resulting from the different solvent models. Retrieved January 14, 2026, from [Link].

-

Bernard, J., et al. (2017). Experimental and theoretical study of photo-dissociation spectroscopy of pyrene dimer radical cations stored in a compact electrostatic ion storage ring. Physical Chemistry Chemical Physics, 19(27), 17911-17919. [Link].

-

ResearchGate. (n.d.). Calculated and experimental spectra for pyrene. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (n.d.). Fluorescence emission spectra of 1×10⁻⁶ M pyrene in ethanol, acetone and DCM. Retrieved January 14, 2026, from [Link].

-

Gorskial, A., et al. (2019). 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs. The Journal of Physical Chemistry C, 123(1), 140-149. [Link].

-

Kerkin, I., et al. (2009). Low-lying absorption and emission spectra of pyrene, 1,6-dithiapyrene, and tetrathiafulvalene: A comparison between ab initio and time-dependent density functional methods. The Journal of Chemical Physics, 131(24), 244309. [Link].

-

PubChemLite. (n.d.). This compound (C16H8O2). Retrieved January 14, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Pyrene. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (n.d.). The IR spectra of compounds 1–6. Retrieved January 14, 2026, from [Link].

-

Oregon Medical Laser Center. (n.d.). Pyrene. Retrieved January 14, 2026, from [Link].

-

Ahmed, K., et al. (2015). Solvatochromic And Fluorescence Spectroscopic Studies On Polarity Of Ionic Liquid And Ionic Liquid-Based Binary Systems. Journal of Solution Chemistry, 44(8), 1596-1613. [Link].

-

ResearchGate. (n.d.). UV/Vis absorption spectra of 1–6 and Rebpy in DMA solution. Retrieved January 14, 2026, from [Link].

-

Jacquemin, D., et al. (2016). Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. Physical Chemistry Chemical Physics, 18(33), 24184-24193. [Link].

-

Basavaraj, S., et al. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. ACS Omega, 6(48), 32837-32845. [Link].

-

ResearchGate. (n.d.). UV absorbance and LDI MS of pyrenes. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (n.d.). The aromatic region of the 1 H NMR spectra (acetone-d 6 ) of[11] 6+. Retrieved January 14, 2026, from [Link].

-

Refubium - Freie Universität Berlin. (2021). Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH. Retrieved January 14, 2026, from [Link].

-

El-Shishtawy, R. M., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances, 11(30), 18456-18474. [Link].

-

List, N. H., et al. (2016). TD-DFT calculations of one- and two-photon absorption in Coumarin C153 and Prodan: attuning theory to experiment. Physical Chemistry Chemical Physics, 18(33), 22545-22560. [Link].

-

T-Thien, P., et al. (2009). The role of electronic properties to the mutagenic activity of 1,6- and 3,6-dinitrobenzo[a]pyrene isomers. Journal of Molecular Structure: THEOCHEM, 894(1-3), 1-7. [Link].

-

National Center for Biotechnology Information. (n.d.). 1,8-Pyrenedione. PubChem Compound Database. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (2014). Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives. Retrieved January 14, 2026, from [Link].

-

Gobbo, P., et al. (2016). Solvent-tunable morphology and emission of pyrene-dipeptide organogels. Peptide Science, 106(2), 226-233. [Link].

-

ResearchGate. (2011). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. Retrieved January 14, 2026, from [Link].

-

Kiefer, J., et al. (2014). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 50-54. [Link].

-

Fu, P. P., et al. (1988). Synthesis, spectral analysis, and mutagenicity of 1-, 3-, and 6-nitrobenzo[a]pyrene. Journal of Medicinal Chemistry, 31(1), 15-20. [Link].

Sources

- 1. This compound | C16H8O2 | CID 15699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-tunable morphology and emission of pyrene-dipeptide organogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. TD-DFT calculations of one- and two-photon absorption in Coumarin C153 and Prodan: attuning theory to experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

Navigating the Solubility Landscape of 1,6-Pyrenedione: A Technical Guide for Researchers

Introduction: The Enigmatic 1,6-Pyrenedione

This compound, a polycyclic aromatic quinone, presents a fascinating scaffold for scientific exploration, particularly in the realms of materials science and drug discovery. Its rigid, planar structure and electron-deficient quinone moieties bestow upon it unique electronic and photophysical properties. However, the very characteristics that make this compound an attractive candidate for advanced applications also contribute to a significant practical challenge: its solubility. Understanding and predicting the solubility of this compound in common organic solvents is a critical first step for its effective utilization in synthesis, purification, and formulation. This guide provides an in-depth exploration of the solubility of this compound, grounded in fundamental chemical principles and supported by actionable experimental protocols.

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. In essence, a solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

This compound (C₁₆H₈O₂) possesses a large, nonpolar polycyclic aromatic hydrocarbon backbone.[1][2] However, the presence of two polar carbonyl (C=O) groups introduces localized dipoles, rendering the molecule with a degree of polarity.[1] This dual nature—a large nonpolar surface area punctuated by polar functional groups—dictates its solubility behavior.

The key factors influencing the solubility of this compound are:

-

Polarity Match: Solvents with polarity indices that are somewhat compatible with the overall polarity of this compound are more likely to be effective.

-

Van der Waals Forces: The extensive aromatic system allows for significant π-π stacking and van der Waals interactions between this compound molecules, which must be overcome by the solvent.

-

Dipole-Dipole Interactions: The carbonyl groups can engage in dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: this compound itself is not a hydrogen bond donor, but the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. This suggests that protic solvents capable of hydrogen bonding may exhibit some solvating power.

Qualitative Solubility Profile of this compound

| Solvent | Chemical Formula | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | The large, nonpolar nature of hexane is a poor match for the polar carbonyl groups of this compound. |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene can engage in π-π interactions with the pyrene backbone, but the overall polarity mismatch limits solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Sparingly to Moderately Soluble | DCM's polarity can interact with the carbonyl groups, and it is a good solvent for many organic compounds. |

| Chloroform | CHCl₃ | Polar Aprotic | Moderately Soluble | Similar to DCM, chloroform's polarity and ability to form weak hydrogen bonds with the carbonyl oxygens may enhance solubility. |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble | Acetone is a polar aprotic solvent that can interact with the carbonyl groups, but its smaller size may limit its ability to disrupt the crystal lattice of this compound. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Sparingly Soluble | The ester functionality provides polarity, but the overall solvating power for a large, rigid molecule like this compound may be limited. |

| Methanol | CH₄O | Polar Protic | Sparingly Soluble | Methanol can act as a hydrogen bond donor to the carbonyl oxygens, but its high polarity may not be ideal for the large nonpolar backbone. |

| Ethanol | C₂H₆O | Polar Protic | Sparingly Soluble | Similar to methanol, ethanol's ability to hydrogen bond is offset by the large nonpolar region of the solute. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | DMF is a strong polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including those with low solubility. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | DMSO is another powerful polar aprotic solvent that is expected to effectively solvate this compound. |

Experimental Protocol for Determining Qualitative Solubility

To ensure the selection of an appropriate solvent system, it is crucial to perform a qualitative solubility test. This protocol provides a reliable and straightforward method for this determination.[5][6][7]

Materials:

-

This compound sample

-

Small test tubes or vials (e.g., 13x100 mm)

-

A selection of organic solvents (see table above)

-

Spatula

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

-

-

Heating (Optional): If the compound is insoluble or sparingly soluble at room temperature, gently warm the mixture in a water bath to observe if solubility increases with temperature. Note any changes upon cooling.

-

Record Keeping: Meticulously record your observations for each solvent tested.

Diagram of the Qualitative Solubility Testing Workflow